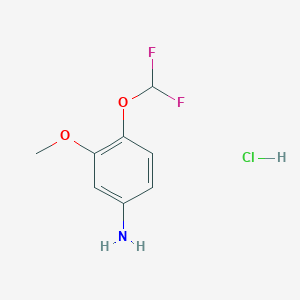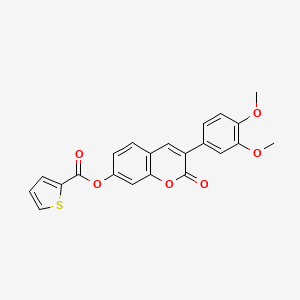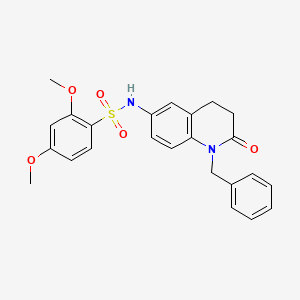
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-indol-1-yl)acetamide is a chemical compound that belongs to the class of indole-based compounds. It has been the focus of scientific research due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Antioxidant Activity
A study by Chkirate et al. (2019) on novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives demonstrated significant antioxidant activities. These compounds, including N‑(2‑aminophenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L1) and (E)‑N‑(2‑(1‑(2‑hydroxy‑6‑methyl‑4‑oxo‑4H‑pyran‑3‑yl)ethylideneamino)phenyl)‑2‑(5‑methyl‑1H‑pyrazol‑3‑yl) acetamide (L2), were evaluated using various in vitro assays, revealing their potential as antioxidant agents (Chkirate et al., 2019).
Anti-Microbial Activities
Research conducted by Saravanan et al. (2010) explored the anti-bacterial and anti-fungal activities of novel thiazole derivatives synthesized by incorporating a pyrazole moiety. The study highlighted compounds exhibiting significant anti-bacterial and anti-fungal activities, indicating the potential of such structures for antimicrobial applications (Saravanan et al., 2010).
Molecular Docking and Anti-inflammatory Drug Design
Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and confirmed its anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains. This study exemplifies the use of such compounds in the design and synthesis of anti-inflammatory drugs, underscoring the importance of molecular docking analysis in drug discovery (Al-Ostoot et al., 2020).
Synthesis and Characterization
Nayak et al. (2014) focused on the synthesis, crystal structure, and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide, showcasing the detailed structural analysis through X-ray diffraction and spectroscopic methods. This work demonstrates the methodologies involved in the synthesis and detailed characterization of pyrazole-acetamide derivatives (Nayak et al., 2014).
Antitumor Activity
A study by Alqasoumi et al. (2009) on sulfaphenazole and its derivatives, including acetamide, pyrrole, and pyrazole derivatives, evaluated their antitumor activity. It was found that some compounds exhibited effectiveness surpassing the reference drug doxorubicin, highlighting the potential of pyrazole-acetamide derivatives in antitumor applications (Alqasoumi et al., 2009).
Mechanism of Action
Target of Action
The primary target of 2-(1H-indol-1-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide is α-glucosidase , an enzyme that plays a crucial role in regulating blood glucose levels . This enzyme is responsible for the breakdown of oligosaccharides and disaccharides into α-glucose .
Mode of Action
This compound acts as a non-competitive inhibitor of α-glucosidase . It binds directly to the enzyme, as confirmed by fluorescence quenching experiments . This binding alters the enzyme’s structure, preventing it from catalyzing the breakdown of complex sugars into glucose .
Biochemical Pathways
By inhibiting α-glucosidase, the compound affects the carbohydrate digestion pathway . This results in a decrease in the rate of glucose production from dietary carbohydrates, leading to a reduction in postprandial blood glucose levels . This mechanism is beneficial for the management of type 2 diabetes, a condition characterized by high blood glucose levels .
Pharmacokinetics
For instance, some compounds in this class have demonstrated better inhibitory activity than the reference drug, acarbose . .
Result of Action
The inhibition of α-glucosidase by this compound leads to a decrease in postprandial blood glucose levels . This can help manage blood glucose levels in individuals with type 2 diabetes . Additionally, some compounds in this class have shown no effect on the cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with enzymes such as α-glucosidase . These interactions often involve direct binding to the enzyme, resulting in non-competitive inhibition .
Cellular Effects
Similar compounds have been shown to have no effect on cell viability of human normal hepatocyte (LO2) and human liver cancer (HepG2) cells .
Molecular Mechanism
Similar compounds have been shown to exert their effects through non-competitive inhibition of α-glucosidase, confirmed by fluorescence quenching experiments .
properties
IUPAC Name |
2-indol-1-yl-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c24-19(13-23-12-10-15-3-1-2-4-18(15)23)21-16-7-5-14(6-8-16)17-9-11-20-22-17/h1-12H,13H2,(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVCCDDTDJPLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-1-(4-fluorobenzyl)-3-[(3-methylphenyl)sulfonyl]-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B2925556.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B2925559.png)


![3-[(7-Chlorothieno[3,2-b]pyridin-2-yl)methyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2925564.png)

![N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2925568.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2925570.png)


![3-(3,4-Dimethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2925575.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2925578.png)
![1-[(4-fluorophenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2925579.png)